N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride
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Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a heterocyclic compound that exhibits strong fluorescence and luminescence properties . This moiety is present in many commercially important organic fluorescent materials .
Molecular Structure Analysis
The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane . The specific molecular structure of this compound is not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Compounds with structural features similar to the specified chemical have been explored for their potential as therapeutic agents due to their interaction with critical biological targets. For instance, the discovery of kinesin spindle protein (KSP) inhibitors, characterized by their benzothiazole and tetrahydropyridine components, illustrates the application in cancer treatment. These inhibitors have shown the ability to arrest cells in mitosis, leading to cellular death, and exhibit suitable pharmaceutical properties for clinical development (Theoclitou et al., 2011).
Synthetic Chemistry
The synthesis and characterization of heterocyclic compounds, including those with benzothiazole units, represent a critical area of research within chemical sciences. These activities facilitate the development of novel compounds with potential applications in various therapeutic areas. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks showcases the methodologies for constructing complex molecules with potential biological activity (Janardhan et al., 2014).
Antimicrobial Research
The development of antimicrobial agents is another significant application of compounds with benzothiazole motifs. Research into substituted 2-aminobenzothiazoles derivatives has demonstrated their potential in combating antimicrobial resistance, highlighting their effectiveness against specific bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Molecular Modeling and Interaction Studies
The study of molecular interactions, such as those involving N-3-hydroxyphenyl-4-methoxybenzamide, underscores the significance of understanding compound structure in relation to biological activity. These investigations provide insights into the potential therapeutic applications of similar compounds by examining their intermolecular interactions and structural conformations (Karabulut et al., 2014).
Material Science
Research on novel materials, such as electrochromic polymers incorporating heterocyclic units analogous to the specified chemical, highlights the diversity of applications beyond pharmaceuticals. These materials have been investigated for their optical and electronic properties, relevant to developing new technologies for displays and sensors (Ming et al., 2015).
Future Directions
Benzothiazole derivatives have attracted significant research interest in the field of organic light-emitting diodes . They have been synthesized as potential biological agents and efficient emitting materials . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and inhibit their function . For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, an enzyme that alters DNA supercoiling and is essential for DNA replication .
Biochemical Pathways
Benzothiazole derivatives have been known to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the enzyme dpre1 . This leads to the bacterium’s inability to maintain its cell wall, resulting in its death .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines . They have also been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction leading to cell apoptosis .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2.ClH/c1-15(2)29-12-11-17-22(14-29)34-26(23(17)25-27-18-7-5-6-8-21(18)33-25)28-24(30)16-9-10-19(31-3)20(13-16)32-4;/h5-10,13,15H,11-12,14H2,1-4H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOUZBWMIZLUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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